molecular formula C10H10O4 B1598320 3-(2-Hydroxybenzoyl)propionic acid CAS No. 39560-34-4

3-(2-Hydroxybenzoyl)propionic acid

Cat. No.: B1598320
CAS No.: 39560-34-4
M. Wt: 194.18 g/mol
InChI Key: QBQVEOIVSWQRDU-UHFFFAOYSA-N
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Description

3-(2-Hydroxybenzoyl)propionic acid is a natural product found in Engelhardia roxburghiana with data available.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

3-(2-Hydroxybenzoyl)propionic acid is primarily utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for preparative separation, making it valuable for isolating impurities in various samples .

Pharmacological Applications

Neuroprotective Properties

Research indicates that derivatives of this compound possess neuroprotective properties. For instance, compounds derived from indole-3-propionic acid (IPA), which shares structural similarities with this compound, have demonstrated significant neuroprotective effects against oxidative stress and neurotoxicity in cellular models. These compounds have been shown to inhibit lipid peroxidation and modulate inflammatory responses, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Metabolic Effects

Studies have also explored the metabolic effects of related compounds on muscle function and energy metabolism. For example, research on 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) revealed its impact on muscle strength and endurance in mice. This highlights the potential for similar compounds to influence metabolic pathways and improve physical performance, which could be beneficial in therapeutic contexts .

Agricultural Applications

Pesticide Development

In the agricultural sector, this compound has been investigated as a potential intermediate in the synthesis of herbicides. The development of low-toxicity herbicides is crucial for sustainable agriculture, and compounds like this compound can contribute to this goal by providing effective weed control with reduced environmental impact .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseKey Findings
Analytical ChemistryHPLC SeparationEffective separation using acetonitrile and phosphoric acid
PharmacologyNeuroprotectionInhibits oxidative stress; potential treatment for neurodegenerative diseases
Metabolic EffectsMuscle Function EnhancementImproves muscle strength and endurance in animal models
AgricultureHerbicide DevelopmentLow toxicity; effective weed control potential

Case Studies

  • Neuroprotective Effects of IPA Derivatives
    • A study demonstrated that IPA derivatives provide protection against oxidative damage in neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases.
  • HPLC Method Development
    • A case study focused on optimizing HPLC conditions for separating this compound from complex mixtures. The study highlighted the scalability of the method and its applicability in pharmaceutical analysis.

Properties

CAS No.

39560-34-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H10O4/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14)

InChI Key

QBQVEOIVSWQRDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)O

Key on ui other cas no.

39560-34-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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